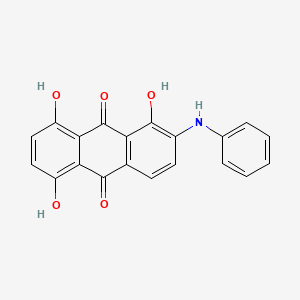
2-Anilino-1,5,8-trihydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,8-Trihydroxy-2-(phenylamino)anthracene-9,10-dione: is an anthraquinone derivative Anthraquinones are a class of naturally occurring compounds known for their diverse biological activities and vibrant colors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,8-trihydroxy-2-(phenylamino)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione, which is commercially available or can be synthesized from anthracene through oxidation.
Hydroxylation: The anthracene-9,10-dione undergoes hydroxylation to introduce hydroxy groups at the 1, 5, and 8 positions. This can be achieved using reagents such as hydrogen peroxide in the presence of a catalyst.
Amination: The phenylamino group is introduced through a nucleophilic substitution reaction. This involves reacting the hydroxylated anthracene-9,10-dione with aniline under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1,5,8-Trihydroxy-2-(phenylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The anthraquinone core can be reduced to form anthracene derivatives.
Substitution: The phenylamino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used in the presence of a catalyst.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of anthracene derivatives.
Substitution: Formation of substituted anthraquinones with various functional groups.
Applications De Recherche Scientifique
1,5,8-Trihydroxy-2-(phenylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 1,5,8-trihydroxy-2-(phenylamino)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits topoisomerases, enzymes crucial for DNA replication and repair, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,5,8-Tetrahydroxyanthracene-9,10-dione: Another anthraquinone derivative with similar hydroxylation but lacking the phenylamino group.
1,5-Dihydroxy-4,8-diaminoanthracene-9,10-dione: Contains amino groups instead of phenylamino, leading to different chemical properties.
Uniqueness
1,5,8-Trihydroxy-2-(phenylamino)anthracene-9,10-dione is unique due to the presence of both hydroxy and phenylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
58376-69-5 |
|---|---|
Formule moléculaire |
C20H13NO5 |
Poids moléculaire |
347.3 g/mol |
Nom IUPAC |
2-anilino-1,5,8-trihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H13NO5/c22-13-8-9-14(23)17-16(13)18(24)11-6-7-12(19(25)15(11)20(17)26)21-10-4-2-1-3-5-10/h1-9,21-23,25H |
Clé InChI |
JGCJVKYQHLQRJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=C(C3=C(C=C2)C(=O)C4=C(C=CC(=C4C3=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


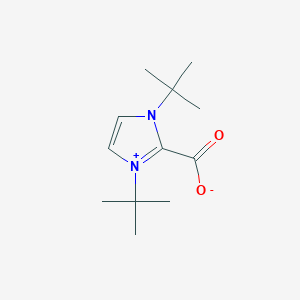
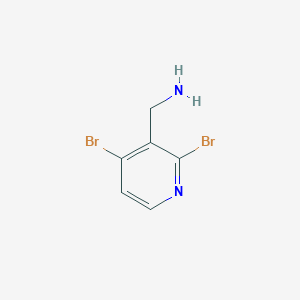
![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B13134302.png)

![(6-(Trifluoromethyl)-[2,4'-bipyridin]-3-yl)methanol](/img/structure/B13134308.png)
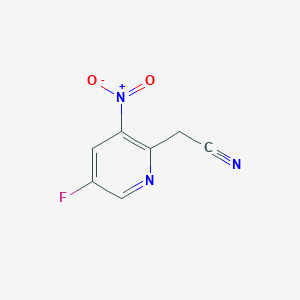
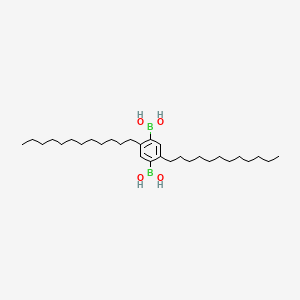
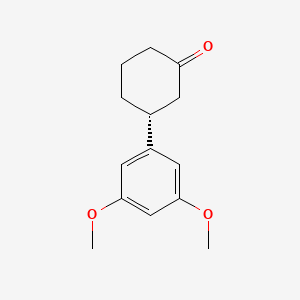
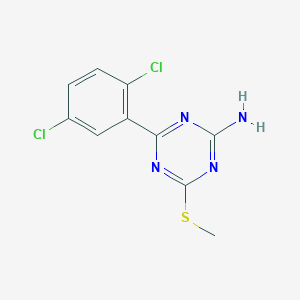
![[(2R,3S,4S,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13134327.png)

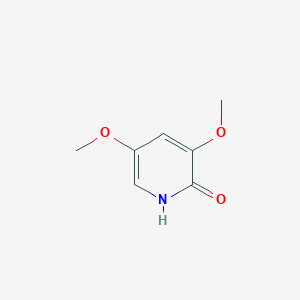
![[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13134339.png)

